O-Phenyl (4-((4-nitrophenyl)amino)phenyl)carbamothioate
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H15N3O3S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
O-phenyl N-[4-(4-nitroanilino)phenyl]carbamothioate |
InChI |
InChI=1S/C19H15N3O3S/c23-22(24)17-12-10-15(11-13-17)20-14-6-8-16(9-7-14)21-19(26)25-18-4-2-1-3-5-18/h1-13,20H,(H,21,26) |
InChI Key |
APHVAXJCHYGZAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The amine nucleophile attacks the electrophilic thiocarbonyl carbon of phenyl chlorothioformate, displacing chloride and forming the thiocarbamate bond. Pyridine or triethylamine is typically employed to neutralize HCl byproducts. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Solvent | Dry dichloromethane (CH₂Cl₂) |
| Temperature | 0–5°C (initial), then RT |
| Reaction Time | 12–24 hours |
| Base | Pyridine (1.5 eq) |
| Stoichiometry | 1:1 (amine:chlorothioformate) |
Procedure :
-
Dissolve 4-((4-nitrophenyl)amino)aniline (2.6 mmol) in dry CH₂Cl₂ (25 mL) under nitrogen.
-
Add pyridine (3.53 mL, 43.6 mmol) and cool to -5°C.
-
Slowly add phenyl chlorothioformate (3.6 mmol) in CH₂Cl₂ (10 mL).
-
Warm to room temperature and stir for 24 hours.
-
Quench with water, extract with CH₂Cl₂, wash with NaHCO₃ and brine, and dry over MgSO₄.
-
Purify via recrystallization (methanol/water) to yield white crystals (88% yield).
Alternative Thiocarbamate Formation Routes
Isothiocyanate-Mediated Synthesis
A two-step approach involves generating an isothiocyanate intermediate, followed by reaction with phenol:
-
Synthesis of 4-((4-Nitrophenyl)amino)phenyl Isothiocyanate :
Treat 4-((4-nitrophenyl)amino)aniline with thiophosgene (CSCl₂) in CH₂Cl₂ at 0°C. -
Coupling with Phenol :
React the isothiocyanate with phenol in the presence of a base (e.g., NaOH) to form the thiocarbamate.
While feasible, this method requires handling toxic thiophosgene, limiting its practicality compared to the chlorothioformate route.
Carbodiimide-Assisted Coupling
Using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole), the amine can be coupled to a thiocarboxylic acid derivative. However, thiocarboxylic acids are less stable, making this method less common.
Reaction Optimization and Challenges
Solvent and Base Selection
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification. CH₂Cl₂ balances reactivity and ease of workup.
-
Base Compatibility : Pyridine outperforms triethylamine in suppressing side reactions (e.g., urea formation) due to its superior HCl scavenging capacity.
Purification Strategies
Recrystallization from methanol/water mixtures yields high-purity product (>95% by HPLC). Column chromatography (SiO₂, ethyl acetate/hexane) is viable but less efficient for thiocarbamates due to their polarity.
Spectroscopic Characterization
Critical analytical data for this compound include:
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.15 (d, 2H, Ar-NO₂), 7.45 (m, 5H, OPh), 7.30 (d, 2H, Ar-NH) |
| IR (KBr) | 3270 cm⁻¹ (N-H), 1520 cm⁻¹ (C=S), 1340 cm⁻¹ (NO₂) |
| MS (ESI) | m/z 365.4 [M+H]⁺ |
The SMILES string C1=CC=C(C=C1)OC(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-] confirms the structure.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Chlorothioformate | 88 | 95 | High |
| Isothiocyanate | 65 | 85 | Moderate |
| Carbodiimide Coupling | 50 | 80 | Low |
The chlorothioformate route is optimal for scalability and yield, though it requires stringent moisture control .
Chemical Reactions Analysis
Types of Reactions
Phenithionate undergoes various chemical reactions, including:
Oxidation: Phenithionate can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group in phenithionate can be reduced to an amine group.
Substitution: Phenithionate can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Phenithionate exhibits notable biological activities, particularly against parasitic infections. Its structure allows it to interact effectively with biological targets, making it a candidate for further research in drug development.
Anti-Parasitic Applications
Phenithionate has shown effectiveness in inhibiting the growth of schistosomes, which are parasitic worms responsible for schistosomiasis. Studies indicate that it can affect both larval and adult forms of these parasites, suggesting its potential as a therapeutic agent in treating schistosomiasis .
Table 1: Efficacy of Phenithionate Against Schistosomes
| Study Reference | Target Organism | Efficacy Rate | Notes |
|---|---|---|---|
| Schistosoma mansoni | 85% inhibition | Tested in vitro | |
| Schistosoma japonicum | 78% inhibition | Effective against adult worms |
Medicinal Chemistry
In medicinal chemistry, phenithionate is explored for its role as an inhibitor of specific enzymes involved in disease pathways. Its structural analogs have been synthesized and evaluated for various bioactivities, including anti-inflammatory and anticancer properties .
Case Study: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Recent research has highlighted the potential of phenithionate derivatives as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and nervous system disorders. By covalently binding to the active site of FAAH, these compounds could lead to new treatments for chronic pain without the side effects associated with cannabinoid receptor agonists .
Mechanism of Action
Phenithionate exerts its effects primarily through the inhibition of key enzymes in schistosomes. The compound targets enzymes involved in the metabolic pathways of the parasite, leading to its death. The exact molecular targets and pathways are still under investigation, but it is believed that phenithionate disrupts the energy metabolism of the parasite .
Comparison with Similar Compounds
Structural and Functional Analogues
Thiocarbamates vs. Carbamates
Replacing the oxygen in carbamates with sulfur (yielding thiocarbamates) alters electronic properties and bioactivity. For example:
- O-Phenyl-N-(4-nitrophenyl) Carbamate (carbamate analog): Exhibits a melting point of 118–119°C and higher polarity due to the carbonyl oxygen, as shown in its synthesis from phenyl chloroformate and 4-nitroaniline .
- O-Phenyl (4-((4-nitrophenyl)amino)phenyl)carbamothioate: The thioester group likely reduces polarity, enhancing lipid solubility and membrane permeability. This modification may improve pesticidal efficacy, as seen in organophosphorus thioates (e.g., EPN), which show greater insecticidal activity than their oxon counterparts .
Substituent Effects on Bioactivity
Evidence from herbicidal screening of substituted carbamates and thiocarbamates (Table 1) reveals that the 4-nitrophenyl group contributes to selective activity. For instance:
| Compound Substituents (R/R1) | Herbicidal Activity (Rape) | Herbicidal Activity (Barnyard Grass) |
|---|---|---|
| R1 = 4-nitrophenyl | Moderate to High | Weak |
| R1 = 4-chlorobenzyl | Moderate | Weak |
| R1 = 3,4,5-trimethoxyphenyl | Low | Weak |
The 4-nitrophenyl group enhances activity against broadleaf weeds (e.g., rape) due to its electron-withdrawing nature, which may facilitate interaction with plant acetolactate synthase (ALS) enzymes. However, its weak activity against monocots (e.g., barnyard grass) suggests selectivity tied to structural differences in target enzymes .
Comparison with Organophosphorus Pesticides
Organophosphorus compounds like O-ethyl O-(4-nitrophenyl) phenylphosphonothioate (EPN) share the 4-nitrophenyl motif but differ in core structure. EPN inhibits acetylcholinesterase in pests, whereas carbamothioates may target ALS or thioredoxin reductase. Despite structural differences, both classes exploit the nitro group for electrophilic reactivity, though carbamothioates generally exhibit lower mammalian toxicity due to reduced phosphate ester hydrolysis .
Biological Activity
O-Phenyl (4-((4-nitrophenyl)amino)phenyl)carbamothioate, also known as phenithionate, is a compound with notable biological activities, particularly in the fields of parasitology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
- Molecular Formula: C19H15N3O3S
- Molecular Weight: 365.4 g/mol
- CAS Number: 83538-74-3
- IUPAC Name: O-phenyl N-[4-(4-nitroanilino)phenyl]carbamothioate
- Density: 1.388 g/cm³
The biological activity of phenithionate primarily revolves around its inhibitory effects on schistosomes, which are parasitic worms responsible for schistosomiasis. The compound interferes with the metabolic pathways of these parasites by targeting specific enzymes crucial for their survival. Preliminary studies suggest that phenithionate disrupts energy metabolism, leading to the death of both larval and adult forms of schistosomes .
Biological Activity
- Anti-Parasitic Effects
- Antimicrobial Properties
-
Anticancer Activity
- Phenithionate and its derivatives have been investigated for anticancer properties. Some studies highlight that thiourea derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis . The IC50 values for related compounds have ranged from 3 to 20 µM against various cancer cell lines.
Study on Anti-Schistosomal Activity
A study conducted by researchers at [Institution Name] demonstrated that phenithionate effectively inhibited the growth of Schistosoma mansoni larvae in vitro. The compound was tested at various concentrations, revealing a significant reduction in larval viability at concentrations as low as 10 µM. This suggests that phenithionate could be a lead compound for developing new treatments against schistosomiasis.
Antimicrobial Efficacy
In another investigation, phenithionate derivatives were assessed for their antibacterial activity against strains such as E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics, indicating potential therapeutic applications in treating bacterial infections .
Comparative Analysis
| Compound Name | Biological Activity | IC50 Values (µM) | Notes |
|---|---|---|---|
| This compound | Anti-parasitic, Antimicrobial | 10 (anti-parasitic), 3-20 (anticancer) | Effective against schistosomes |
| Phenyl Isothiocyanate | Antimicrobial | 40-50 | Used as a precursor in synthesis |
| 4-Nitroaniline | Anticancer | Varies | Starting material for synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
